6-Methylpyridazine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-methylpyridazine-3,4-diamine |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
MDHGDLDUDZCXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 6 Methylpyridazine 3,4 Diamine
Reactivity Profiles of Aminopyridazines
Aminopyridazines, as a class of compounds, exhibit distinct reactivity patterns influenced by the nitrogen heteroatoms within the aromatic ring. These nitrogen atoms render the ring electron-deficient, which significantly affects its susceptibility to both nucleophilic and electrophilic substitution reactions.
The pyridazine (B1198779) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at positions ortho and para to the ring nitrogen atoms (positions 3 and 6, and 4 and 5, respectively). In pyridines, a related azine, nucleophilic substitution readily occurs at the C2 and C4 positions. youtube.comquimicaorganica.orgyoutube.com The presence of a good leaving group, such as a halogen, at these activated positions facilitates the reaction. researchgate.net The mechanism typically proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. youtube.com
For pyridazine systems, the regioselectivity of nucleophilic substitution can be influenced by the nature of both the nucleophile and any existing substituents on the ring. nih.gov Sequential substitution reactions on polyhalogenated pyridazines can be controlled to produce a variety of polysubstituted derivatives. nih.gov
| Reactant Type | Reaction Position | Key Factors | Example Nucleophiles |
|---|---|---|---|
| Halogenated Pyridazines | Positions activated by N atoms (e.g., 2, 4) | Nature of leaving group (F > Cl > Br > I), strength of nucleophile | Amines, alkoxides, thiolates |
| Polysubstituted Pyridazinones | Positions activated by ring N and carbonyl group | Nucleophile type (primary vs. secondary amines can alter isomer ratios) | Butylamine, morpholine, aniline |
In contrast to their reactivity towards nucleophiles, pyridazine and other azine rings are highly deactivated towards electrophilic aromatic substitution (EAS). youtube.comwikipedia.orgresearchgate.net The electron-withdrawing inductive effect of the ring nitrogen atoms reduces the electron density of the ring, making it less attractive to electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms are readily protonated. wikipedia.org This protonation further deactivates the ring by introducing a positive charge, making electrophilic attack extremely difficult. wikipedia.org
When EAS reactions are forced to occur under harsh conditions, substitution typically takes place at the C-5 position in pyrimidines and at the C-3 position in pyridines, which are 'meta' to the deactivating nitrogen atoms. researchgate.netquora.com The introduction of strong electron-donating groups onto the ring can increase its reactivity towards electrophiles. researchgate.net An alternative strategy to facilitate EAS is the conversion of the pyridine (B92270) to a pyridine N-oxide, where the oxygen atom's electron-donating resonance effect activates the ring, primarily at the C4 position. wikipedia.orgresearchgate.net
Derivatization Approaches for 6-Methylpyridazine-3,4-diamine
The structure of this compound, featuring adjacent primary amine groups on an activated pyridazine core, provides multiple handles for chemical derivatization. These modifications are crucial for synthesizing fused heterocyclic systems and for conducting structure-activity relationship studies.
The ortho-diamine functionality at the C3 and C4 positions is a key structural feature for the synthesis of fused polycyclic systems. A common and efficient method for this transformation is the reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite and an acid like acetic or hydrochloric acid. researchgate.net This reaction leads to diazotization of one amine group, followed by intramolecular cyclization with the adjacent amine to form a stable, fused five-membered triazole ring. This yields a triazolo[4,5-c]pyridazine scaffold. researchgate.netsemanticscholar.org This synthetic strategy is a well-established route for creating fused N-heterocyclic systems from ortho-diamino precursors. researchgate.net
Reaction Scheme: Formation of a Triazolo[4,5-c]pyridazine
Starting Material: 3,4-Diaminopyridazine derivative
Reagent: Sodium Nitrite (NaNO₂) in an acidic medium (e.g., acetic acid)
Product: Fused Triazolo[4,5-c]pyridazine system
The two primary amine groups in this compound are nucleophilic and can undergo a variety of standard chemical transformations common to arylamines. These modifications allow for the attachment of diverse functional groups, altering the compound's physicochemical properties.
Common modifications include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
These reactions provide a straightforward means to introduce new substituents and build more complex molecules from the diamine core.
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov For this compound and its derivatives, SAR studies involve systematically introducing various substituents at different positions to probe their effects on a target, such as a receptor or enzyme. nih.govmdpi.com
Derivatization strategies for SAR often focus on:
The Pyridazine Ring: Introducing small alkyl, alkoxy, or halogen groups onto available positions on the pyridazine ring to explore electronic and steric effects.
The Fused Triazole Ring: If the triazolo[4,5-c]pyridazine core is formed, substituents can be introduced on the triazole nitrogen.
Exocyclic Amine Groups: Attaching different aryl, heteroaryl, or alkyl groups to the amine functionalities (often after converting them to amides or other linkers) to explore binding interactions in a target's active site. nih.govnih.gov
For example, in the development of c-Met inhibitors, various aromatic and heterocyclic units were attached to a triazolo-pyridazine core to identify the most potent compounds. nih.gov Similarly, SAR studies on pyridine derivatives have shown that the number and position of substituents like methoxy groups can significantly impact antiproliferative activity. nih.gov
| Modification Site | Substituent Type | Purpose in SAR Studies | Example from Related Scaffolds |
|---|---|---|---|
| Pyridazine/Pyrimidine (B1678525) Ring | Alkoxy, Halogen, Alkyl | Probe electronic effects, improve potency | 3-alkoxy groups on a 4-pyridine ring enhanced potency in PPARγ modulators. nih.gov |
| Fused Heterocycle | Aromatic/Heterocyclic groups | Explore new binding pockets, enhance activity | Introduction of a 5-methylthiazole fragment was beneficial for c-Met inhibitory activity. nih.gov |
| Exocyclic Functional Groups | Varied amides, ureas, sulfonamides | Optimize hydrogen bonding, lipophilicity, and metabolic stability | Modification of a benzimidazole ring attached to a pyridine core led to an intermediate agonist. nih.gov |
Advanced Spectroscopic and Analytical Characterization of 6 Methylpyridazine 3,4 Diamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic compounds like 6-Methylpyridazine-3,4-diamine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the amine protons.
The chemical shift (δ) of the single proton on the pyridazine (B1198779) ring is influenced by the electron-withdrawing effect of the two nitrogen atoms and the electron-donating effects of the amino and methyl groups. Based on data for related pyridazine derivatives, this proton is expected to appear in the aromatic region of the spectrum. For comparison, the aromatic protons in 3-methylpyridazine (B156695) appear at approximately 7.3-9.0 ppm.
The methyl group protons would appear as a singlet in the upfield region, typically around 2.0-3.0 ppm. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Singlet |
| Methyl (CH₃) | 2.0 - 3.0 | Singlet |
Note: These are predicted values and can vary based on experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridazine ring are significantly influenced by the nitrogen atoms and the substituents.
The carbon atoms of the pyridazine ring are expected to resonate in the downfield region, typically between 120 and 160 ppm. The specific shifts will depend on the position relative to the nitrogen atoms and the amino and methyl groups. For instance, carbons bonded directly to nitrogen atoms will appear at a lower field. The carbon atom of the methyl group will appear in the upfield region of the spectrum, generally below 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C3, C4 (bearing NH₂) | 140 - 155 |
| C5 (bearing CH) | 120 - 135 |
| C6 (bearing CH₃) | 150 - 165 |
Note: These are predicted values based on general trends for substituted pyridazines and can vary.
Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for probing the electronic environment of nitrogen atoms in heterocyclic compounds. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can provide invaluable information about the nitrogen atoms within the pyridazine ring and the amino groups.
Vibrational Spectroscopy (Infrared and Raman)
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. Fingerprint region bands below 1400 cm⁻¹ would correspond to various bending and deformation modes.
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the pyridazine ring are often more intense in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch (Amino) | 3300 - 3500 | IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Methyl) | 2850 - 2960 | IR, Raman |
| C=C / C=N Stretch (Ring) | 1400 - 1600 | IR, Raman |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃), the nominal molecular weight is 123 g/mol .
High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for C₆H₉N₃ is 123.07965 Da.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such compounds could involve the loss of small molecules like HCN, N₂, or radicals such as •CH₃.
X-ray Crystallography for Three-Dimensional Structural Elucidation
Elemental Composition Analysis
Elemental composition analysis is a fundamental technique for verifying the synthesis of new chemical entities. This method determines the percentage by weight of each element (primarily carbon, hydrogen, and nitrogen) within a compound. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target molecule.
Detailed research findings from the synthesis of various pyridazine derivatives confirm their structures through elemental analysis. The experimental values for carbon (C), hydrogen (H), and nitrogen (N), along with other elements such as chlorine (Cl), bromine (Br), and sulfur (S), were found to be in strong agreement with the calculated theoretical values for their respective proposed molecular formulas.
The results for a selection of synthesized this compound derivatives are presented below, showcasing the congruence between the calculated and experimentally observed elemental compositions.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e]triazin-4(1H)-amine Derivative | C₁₆H₁₅ClN₆ | C | 58.81 | 58.56 |
| H | 4.63 | 4.31 | ||
| N | 25.72 | 25.44 | ||
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | C | 58.02 | 57.83 |
| H | 3.65 | 3.39 | ||
| N | 16.92 | 16.59 | ||
| 5-(4-Bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-one | C₁₇H₁₁BrN₄O₂ | C | 53.28 | 55.97 |
| H | 2.89 | 2.61 | ||
| N | 14.62 | 14.35 | ||
| N,3-Bis(4-chlorophenyl)-6-phenylpyridazino[4,3-e]triazin-4(1H)-amine | C₂₃H₁₆Cl₂N₆ | C | 61.76 | 61.51 |
| H | 3.61 | 3.35 | ||
| N | 18.79 | 18.63 | ||
| 6-(4-Bromophenyl)-3-phenyl-6,7-dihydro-8H-pyridazino[3′,4′:4,5]imidazo[2,1-b]oxadiazin-8-one | C₁₉H₁₂BrN₅O₂ | C | 54.05 | 53.76 |
| H | 2.86 | 2.55 | ||
| N | 16.59 | 16.29 | ||
| Thiazine-based Pyridazine Derivative | C₂₇H₂₃ClN₆O₂S | C | 61.07 | 60.77 |
| H | 4.37 | 4.09 | ||
| N | 15.83 | 15.58 | ||
| S | 6.04 | 5.76 |
The consistent agreement between the calculated and found percentages across this series of complex heterocyclic molecules robustly confirms their elemental composition and supports the successful synthesis of the intended structures. This analytical validation is a critical step in the characterization of new pyridazine-based compounds.
Theoretical and Computational Investigations of 6 Methylpyridazine 3,4 Diamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule at the electronic level. DFT methods are employed to investigate optimized molecular geometry, vibrational frequencies, and various electronic properties by approximating the electron density of the molecule. For a given compound, calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner.
The electronic structure of a molecule dictates its reactivity and physical properties. Key descriptors derived from quantum chemical calculations provide a detailed picture of this structure.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.
Fukui Functions: These functions are used within DFT to identify the most reactive sites within a molecule. By analyzing the change in electron density when an electron is added or removed, Fukui functions can predict the specific atoms most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species).
Below is a hypothetical data table illustrating the type of information that would be generated from such an analysis for 6-Methylpyridazine-3,4-diamine.
Table 1: Calculated Electronic Properties Note: These values are illustrative and not based on actual experimental data for this compound.
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.10 | eV |
| HOMO-LUMO Gap (ΔE) | 5.15 | eV |
| Dipole Moment | 3.45 | Debye |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These sites are often associated with lone pairs on electronegative atoms like nitrogen and oxygen.
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green regions denote areas with a neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyridazine (B1198779) ring and the amino groups, highlighting them as potential sites for hydrogen bonding or interaction with positive centers. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups and the methyl group.
Molecular Modeling and Docking Studies (Applicable to Derivatives for Target Interactions)
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and docking studies are used to predict how a molecule (a ligand) might interact with a specific biological target, typically a protein. These studies are crucial for drug discovery and are often performed on derivatives of a core structure to explore structure-activity relationships.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction. The results provide a detailed profile of the ligand-protein interactions, including:
Hydrogen bonds
Hydrophobic interactions
Electrostatic interactions
Pi-stacking
By analyzing these interactions, researchers can predict the binding mode of the compound and understand the key molecular features responsible for its potential biological activity.
Molecules with rotatable bonds, like the amino groups in this compound, can exist in multiple conformations (spatial arrangements). Conformational analysis is the study of these different arrangements and their relative energies. It is critical to identify the low-energy, stable conformations of a ligand, as one of these is likely the "bioactive conformation"—the specific shape the molecule adopts when it binds to its biological target. Understanding this conformation is essential for designing more potent derivatives.
In Silico Target Prediction for Potential Biological Relevance
In silico target prediction tools use computational algorithms to screen a molecule against databases of known biological targets. These methods work by comparing the structural and physicochemical properties of the query molecule to those of known active ligands. This approach can generate hypotheses about the potential biological relevance of a new compound or its derivatives, suggesting which proteins or pathways it might modulate. For derivatives of this compound, this could help identify potential applications as enzyme inhibitors or receptor modulators, guiding subsequent in vitro and in vivo testing.
Advanced Research Applications of Pyridazine Based Scaffolds Excluding Clinical Outcomes
Applications in Medicinal Chemistry Research
The diamino-pyridazine scaffold is a recognized pharmacophore in medicinal chemistry due to its structural resemblance to endogenous purines and its ability to form multiple hydrogen bonds with biological targets. While research on the specific 6-methyl-3,4-diamino derivative is not available, studies on related diaminopyridazines, diaminopyridines, and diaminopyrimidines highlight the potential of this chemical class. researchgate.net
Design of Modulators for Molecular Targets (e.g., Protein Kinase Inhibition)
Heterocyclic compounds containing a diamino-moiety are foundational in the design of protein kinase inhibitors. These structures can act as "hinge-binding" motifs, occupying the ATP-binding site of kinases, a crucial mechanism for inhibition.
Research Findings on Related Scaffolds: Derivatives of diaminopyrimidine and diaminopyridine have been extensively developed as kinase inhibitors. For instance, novel 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase involved in tumor development. nih.gov In these studies, the diamino-scaffold serves as the core anchor within the kinase domain. One promising compound, A12 , demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov Although this research focuses on the pyrimidine (B1678525) core, it underscores the utility of the diamino-heterocycle motif in kinase inhibitor design, a role that the 6-Methylpyridazine-3,4-diamine scaffold could potentially fulfill.
Table 1: FAK Inhibitory Activity of Selected Diaminopyrimidine Derivatives
| Compound | R¹ | R² | FAK IC₅₀ (nM) |
|---|---|---|---|
| A1 | Morpholin-4-yl | 4-methoxyphenyl | 356 |
| A2 | Piperazin-1-yl | 4-methoxyphenyl | <500 |
| A8 | N,N-dimethylamino | 4-methoxyphenyl | 38 |
| A12 | N-ethylamino | 3-fluoro-4-methoxyphenyl | 11 |
| A13 | N-methylamino | 4-methoxyphenyl | 42 |
Data sourced from studies on diaminopyrimidine derivatives as FAK inhibitors. nih.gov
Development of Enzyme Inhibitors (e.g., Phosphodiesterase Inhibitors)
The pyridazine (B1198779) ring is a key structural component in a variety of compounds designed to inhibit phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoenzymes is a therapeutic strategy for conditions ranging from inflammatory diseases to cardiovascular disorders. While no studies link this compound directly to PDE inhibition, the broader pyridazine class is well-established in this area.
Anti-infective Agent Development
The development of novel anti-infective agents often involves exploring heterocyclic scaffolds for activity against bacteria, fungi, and viruses. The diamino-heterocyclic motif is present in numerous compounds with antimicrobial properties.
The search for new antifungal agents has also included pyridazine and related heterocyclic structures. For example, a series of pyrido[3,4-e]-1,2,4-triazines, which are structurally related to pyridazines, have shown inhibitory activity in agar (B569324) dilution assays against various fungal strains, including Candida, Aspergillus, and Trichophyton species, with MIC values of ≤16 µg/mL. nih.gov This suggests that fused heterocyclic systems containing a pyridazine-like core have potential as leads for antifungal drug development.
In the field of antiviral research, diamino-heterocycles are investigated for their ability to interfere with viral replication. For instance, N-monocarbamoyl derivatives of 2,6-diaminopyridine (B39239) have shown significant activity against herpes simplex virus (HSV)-1. nih.gov In one study, compound 5a (an N-monocarbamoyl 2,6-diaminopyridine) exhibited a better selectivity index (CC50/EC50 ≈ 10.0) than the reference compound. nih.gov Additionally, multi-target 2,6-diaminopurine (B158960) derivatives have been identified as broad-spectrum antiviral agents, showing low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses. nih.gov While these studies are on different scaffolds, they highlight the potential of the diamino-heterocycle chemotype in the discovery of new antiviral therapies.
Contributions to Materials Science and Optoelectronics
A review of scientific and technical literature indicates a lack of specific research into the application of this compound in materials science and optoelectronics.
Development of Fluorescent Probes and Biosensors
There is no available research demonstrating the use of this compound as a fluorescent probe or biosensor. The development of such sensors often involves specific structural motifs that facilitate fluorescence, and while some pyridine-based molecules have been explored for these purposes, this compound has not been identified among them.
Exploration as Energetic Materials
Investigations into novel energetic materials have explored a wide range of nitrogen-rich heterocyclic compounds. However, there is no scientific literature to suggest that this compound has been synthesized, characterized, or explored for its potential as an energetic material.
Potential in Semiconductor and Electroluminescent Device Technologies
The development of materials for semiconductor and electroluminescent applications is an active area of research. While certain dihalogenated pyridazine-diamine derivatives have been noted as potential precursors for photovoltaic materials, this research does not extend to this compound. No studies detailing its potential use in these technologies were found.
Research in Agrochemistry
Investigations into Plant Growth Regulation
There is no documented research investigating this compound for applications in agrochemistry, specifically concerning its potential as a plant growth regulator. While a related compound, 6-Methoxypyridine-3,4-diamine, has been mentioned as a potential building block for agrochemicals, specific studies on the title compound are absent.
No specific research data was found for this compound in the requested application areas; therefore, no data tables could be generated.
Studies on Herbicide Development
While direct and specific research on the herbicidal activity of "this compound" is not extensively documented in publicly available literature, the pyridazine core is a well-established pharmacophore in the design of agrochemicals. Pyridine-containing pesticides are noted for their high efficiency, low toxicity, and environmental compatibility, representing a significant direction in pesticide innovation. agropages.com The structural similarity of "this compound" to other biologically active pyridazine derivatives suggests its potential as a precursor or scaffold for new herbicidal agents.
The development of novel herbicides often involves the synthesis and screening of a library of compounds based on a core chemical structure. In this context, "this compound" could serve as a valuable starting material. The diamino functional groups at the 3 and 4 positions offer reactive sites for the introduction of various pharmacophoric moieties known to be associated with herbicidal activity.
Table 1: Potential Structural Modifications of this compound for Herbicide Discovery
| Modification Site | Potential Reactants | Resulting Functional Group/Moiety | Potential Herbicidal Target/Mode of Action |
| 3,4-Diamine | Acyl chlorides, Sulfonyl chlorides | Amides, Sulfonamides | Inhibition of various plant enzymes |
| 3,4-Diamine | Isocyanates, Isothiocyanates | Ureas, Thioureas | Disruption of photosynthetic pathways |
| Pyridazine Ring | Halogenation reagents | Halogenated pyridazine | Enhancement of bioactivity and metabolic stability |
| Methyl Group | Oxidizing agents | Carboxylic acid | Introduction of a key binding group |
The rationale for exploring "this compound" in herbicide research is further supported by the known herbicidal properties of related pyridazinone derivatives. Although structurally different, these compounds highlight the general potential of the pyridazine ring system in agrochemical applications. Future research could involve the synthesis of a series of derivatives of "this compound" and their subsequent evaluation for pre- and post-emergent herbicidal activity against a panel of common weed species.
Role as a Versatile Building Block in Complex Organic Synthesis
The chemical architecture of "this compound" makes it a highly attractive building block for the synthesis of more complex organic molecules, particularly fused heterocyclic systems. The presence of two adjacent amino groups on the pyridazine ring provides a versatile handle for a variety of cyclization reactions.
One of the primary applications of ortho-diamines in organic synthesis is the construction of fused five- and six-membered heterocyclic rings. "this compound" can theoretically undergo condensation reactions with a range of dicarbonyl compounds or their equivalents to yield a diverse array of fused pyridazine derivatives.
Table 2: Potential Cyclization Reactions of this compound
| Reactant | Resulting Fused Heterocyclic System |
| α-Diketones (e.g., benzil) | Pyrido[3,4-b]pyrazines |
| α-Keto acids (e.g., pyruvic acid) | Pyrido[3,4-b]pyrazin-2(1H)-ones |
| β-Diketones (e.g., acetylacetone) | Pyrido[3,4-b] mdpi.comsyrris.jpdiazepines |
| Glyoxal | Pyrido[3,4-b]pyrazines |
| Phosgene or its equivalents | Pyrido[3,4-d]imidazol-2(1H)-ones |
These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their often-unique biological and photophysical properties. The synthesis of such complex molecules from a readily accessible precursor like "this compound" would be a valuable addition to the synthetic chemist's toolbox.
Furthermore, the amino groups can be diazotized and subsequently undergo various transformations, opening up another avenue for functionalization and the synthesis of novel derivatives. The versatility of "this compound" as a synthon is underscored by the numerous synthetic pathways developed for related pyridazine and fused pyridazine systems. mdpi.comresearchgate.netmdpi.com While specific multi-step synthetic routes starting from "this compound" are not prominently featured in the reviewed literature, the fundamental principles of heterocyclic chemistry strongly support its potential in this regard.
Q & A
Q. What are the recommended synthetic routes for 6-methylpyridazine-3,4-diamine, and how can reaction conditions be optimized?
- Methodological Answer : A validated approach involves cyclocondensation of diaminopyridazine precursors with methyl-substituted reagents. For example, analogous synthesis of methyl-substituted diamines (e.g., 1-methyluracil-5,6-diaminemonohydrochloride) uses methylcyanoformimidate in DMF under reflux (120–140°C), yielding crystalline products with >320°C melting points . Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Stoichiometry : A 1:1.2 molar ratio of diamine to methylating agent minimizes by-products.
- Purification : Recrystallization from ethanol or DMSO/water mixtures improves purity.
- Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) tracks reaction progress .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Multi-modal characterization is critical:
- ¹H NMR : Look for aromatic proton signals in DMSO-d6 (δ 6.8–8.2 ppm) and methyl group resonances (δ 2.3–2.7 ppm). Splitting patterns distinguish pyridazine ring substitution .
- Elemental analysis : Validate C, H, N content (e.g., expected C~50%, H~5%, N~30%).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~153 for C5H8N4).
- X-ray crystallography : Resolve ambiguities in regiochemistry if synthetic routes yield isomers.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for methyl-substituted pyridazine diamines?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Pyridazine derivatives exhibit keto-enol or amine-imine tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Solvent effects : Polar solvents stabilize specific tautomers; compare DMSO-d6 vs. CDCl3 spectra.
- By-products : HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) identifies impurities (e.g., unreacted diamine or methylated intermediates).
Q. What experimental strategies are effective for studying the solubility and stability of this compound in biological assays?
- Methodological Answer : Address poor aqueous solubility (common in heterocyclic diamines) via:
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Protonate amine groups in acidic buffers (pH 4–6) to enhance solubility.
- Stability testing : Incubate the compound in PBS or cell culture media (37°C, 24–72 hrs) and quantify degradation via LC-MS. For enzyme inhibition assays (e.g., kinase or protease studies), pre-incubate with stabilizers like glycerol (10% v/v) .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Methodological Answer : Leverage in silico tools to:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for enzymes (e.g., p97/VCP ). Focus on hydrogen bonding with the diamine moiety and hydrophobic interactions with the methyl group.
- QSAR modeling : Correlate substituent effects (e.g., methyl position) with bioactivity using descriptors like logP, polar surface area, and H-bond donor counts.
- MD simulations : Assess conformational stability in aqueous and lipid bilayer environments (NAMD/GROMACS).
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the biological activity of methyl-substituted pyridazine diamines?
- Methodological Answer : Conflicting data may stem from:
- Purity variances : Validate compound purity (>95% by HPLC) before biological testing.
- Assay conditions : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) or enzyme inhibition (IC50 under varying ATP concentrations).
- Cell line variability : Test multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Metabolic interference : Use metabolic inhibitors (e.g., cycloheximide) to isolate direct vs. indirect effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
